8-iso Misoprostol
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Overview
Description
Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methyl group, and a conjugated double bond system. Its chemical formula is C21H36O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-iso Misoprostol typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as microwave-assisted derivatization, which significantly reduces reaction times and improves efficiency. This method has been validated for its accuracy and speed, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 8-iso Misoprostol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl (13E)-13-octadecenoate: Similar in structure but lacks the hydroxyl groups and has different biological activities.
Carboprost: Shares some structural similarities but has distinct pharmacological properties and uses.
Uniqueness
Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H38O5 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+ |
InChI Key |
OJLOPKGSLYJEMD-ZRDIBKRKSA-N |
SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Isomeric SMILES |
CCCCC(C)(C/C=C/C1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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